molecular formula C12H16ClFN2O B1424843 N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride CAS No. 1236262-58-0

N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride

Cat. No.: B1424843
CAS No.: 1236262-58-0
M. Wt: 258.72 g/mol
InChI Key: MDTRDQFBRYZWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride: is a chemical compound characterized by the presence of a fluorophenyl group attached to a piperidinecarboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting a fluorobenzene derivative with a suitable nucleophile.

    Amidation Reaction: The final step involves the formation of the carboxamide group. This is achieved by reacting the fluorophenyl-piperidine intermediate with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Catalytic Hydrogenation: Using palladium or platinum catalysts to facilitate the hydrogenation of pyridine to piperidine.

    High-Pressure Reactors: For the nucleophilic aromatic substitution, high-pressure reactors are employed to enhance reaction rates and yields.

    Automated Amidation: The amidation step is automated to ensure precise control over reaction conditions, minimizing impurities and maximizing yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of metal catalysts or using hydride donors like sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), under acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts, sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding mechanisms and effects of fluorinated compounds on biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperidinecarboxamide moiety facilitates its interaction with biological membranes and proteins. The exact pathways and targets depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-piperidinecarboxamide hydrochloride
  • N-(4-Bromophenyl)-2-piperidinecarboxamide hydrochloride
  • **N-(4-Methylphenyl)-2-piperidinecarboxamide

Properties

IUPAC Name

N-(4-fluorophenyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.ClH/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11;/h4-7,11,14H,1-3,8H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTRDQFBRYZWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.